5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and an aldehyde group at the 2nd position of the pyridine ring. It is a colorless liquid with a pungent odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure the formation of the desired aldehyde product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: 5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 5-chloro-6-(trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The chloro and trifluoromethyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,4,6-trifluoropyrimidine
- 2-chloro-5-(trifluoromethyl)pyridine
- 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
1256825-72-5 |
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Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)12-6(5)7(9,10)11/h1-3H |
InChI Key |
GVWYQUQPLFAIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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